molecular formula C24H18ClN3O5 B2684296 (E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide CAS No. 380478-20-6

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide

Cat. No.: B2684296
CAS No.: 380478-20-6
M. Wt: 463.87
InChI Key: WCKIJCDULNWABV-UHFFFAOYSA-N
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Description

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as methoxy, chlorophenyl, cyano, and nitrophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenol, 3-methoxybenzaldehyde, and 2-nitroaniline.

    Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-chlorophenol and 3-methoxybenzaldehyde in the presence of a base like sodium hydroxide.

    Addition of Cyano Group: The intermediate is then reacted with a cyanating agent such as malononitrile under basic conditions to introduce the cyano group.

    Final Coupling: The final step involves coupling the intermediate with 2-nitroaniline in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of chlorine with other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, (E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory, anticancer, or antimicrobial agent, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-[4-[(2-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide: Similar structure with a bromine atom instead of chlorine.

    (E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methylphenyl)prop-2-enamide: Similar structure with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of (E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (cyano, nitro) groups allows for a wide range of chemical transformations and potential biological interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5/c1-32-23-13-16(10-11-22(23)33-15-17-6-2-3-7-19(17)25)12-18(14-26)24(29)27-20-8-4-5-9-21(20)28(30)31/h2-13H,15H2,1H3,(H,27,29)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKIJCDULNWABV-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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